4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine
Overview
Description
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is an organic compound with the molecular formula C6H4ClF3N2O. It is a pyrimidine derivative characterized by the presence of a chloro group at the 4-position and a trifluoroethoxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide or tetrahydrofuran . The general reaction scheme is as follows:
4,6-Dichloropyrimidine+2,2,2-TrifluoroethanolBasethis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura cross-coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Coupling Reactions: Biaryl compounds or other complex structures.
Scientific Research Applications
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory or antiviral properties.
Agrochemicals: Used in the development of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.
Material Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit viral replication by targeting viral enzymes or interfere with inflammatory pathways by inhibiting key mediators like prostaglandins .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-methoxypyrimidine
- 4-Chloro-6-ethoxypyrimidine
- 4-Chloro-6-(2,2,2-trifluoroethoxy)benzene
Uniqueness
4-Chloro-6-(2,2,2-trifluoroethoxy)pyrimidine is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its applications compared to its analogs .
Properties
IUPAC Name |
4-chloro-6-(2,2,2-trifluoroethoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-1-5(12-3-11-4)13-2-6(8,9)10/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTDPEZNGURNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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